![molecular formula C21H20N4O3S3 B2810848 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-41-7](/img/structure/B2810848.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3S3 and its molecular weight is 472.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique arrangement of these atoms contributes to its biological properties and potential therapeutic applications.
Recent studies have identified this compound as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . It has demonstrated significant potency in activating GIRK1 and GIRK2 channels, which are crucial for various physiological processes including neuronal excitability and cardiac function.
Key Findings:
- Potency : The compound exhibits nanomolar potency as a GIRK1/2 activator, showing improved metabolic stability compared to prototypical urea-based compounds .
- Metabolic Stability : The incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety enhances metabolic stability, making it a promising candidate for further development in therapeutic applications .
Biological Activity Data
The following table summarizes the potency and efficacy of various derivatives related to the compound in activating GIRK channels:
Compound | GIRK1/2 Potency (nM) | GIRK1/4 Potency (nM) | Efficacy (%) |
---|---|---|---|
11a | 137 ± 23 | 702 ± 211 | 95 ± 2 |
11b | 962 ± 170 | 3133 ± 289 | 59 ± 5 |
11c | >10000 | >10000 | - |
11d | 239 ± 50 | 601 ± 137 | 44 ± 4 |
11e | 150 ± 38 | 563 ± 73 | 68 ± 3 |
11f | 132 ± 24 | 335 ± 65 | 76 ± 5 |
This data highlights the variability in potency among different structural derivatives and emphasizes the importance of specific functional groups in enhancing biological activity.
Case Study: GIRK Channel Activation
In a study investigating the activation of GIRK channels, researchers synthesized a series of compounds based on the pyrazolo[3,4-b]pyridine scaffold. Among these, the compound was found to be one of the most effective in promoting channel activity. The study utilized tier one DMPK assays to evaluate metabolic stability and pharmacokinetics, revealing that compounds containing the dioxidotetrahydrothiophene moiety had significantly better profiles than those without it .
Case Study: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The activation of GIRK channels was linked to reduced excitotoxicity in neuronal cells exposed to glutamate. This suggests potential therapeutic implications for conditions such as epilepsy and neurodegenerative diseases .
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-yl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c1-13-19-16(21(26)22-11-15-4-2-7-29-15)10-17(18-5-3-8-30-18)23-20(19)25(24-13)14-6-9-31(27,28)12-14/h2-5,7-8,10,14H,6,9,11-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPCYAPPDQRSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CS4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.